
3,5-bis(2-furoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(2-furoylamino)benzoic acid (BAFB) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BAFB is a derivative of benzoic acid and is also known as bis(furan-2-ylmethyl) 3,5-dicarboxybenzoate. It has a molecular formula of C20H14O8N2 and a molecular weight of 414.33 g/mol.
Mechanism of Action
The mechanism of action of BAFB is not fully understood. However, it is believed that BAFB exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. BAFB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BAFB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BAFB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BAFB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BAFB has also been shown to inhibit the production of inflammatory mediators in vitro and in vivo. In addition, BAFB has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using BAFB in lab experiments include its ease of synthesis, low cost, and its potential applications in various fields. However, the limitations of using BAFB in lab experiments include its low solubility in water, which can make it difficult to use in certain assays, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on BAFB. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further research is needed to explore its potential applications in agriculture and material science.
Synthesis Methods
BAFB can be synthesized using various methods, including the reaction between 3,5-dihydroxybenzoic acid and furan-2-carboxaldehyde in the presence of a catalyst. Another method involves the reaction between 3,5-difluorobenzoic acid and furan-2-carboxylic acid followed by the addition of a reducing agent.
Scientific Research Applications
BAFB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BAFB has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, BAFB has been used as a fungicide and insecticide. In material science, BAFB has been used as a building block for the synthesis of various polymers and materials.
properties
IUPAC Name |
3,5-bis(furan-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(13-3-1-5-24-13)18-11-7-10(17(22)23)8-12(9-11)19-16(21)14-4-2-6-25-14/h1-9H,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVFZUCZIUGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728462 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

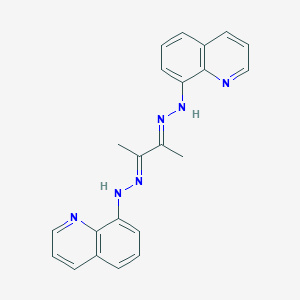
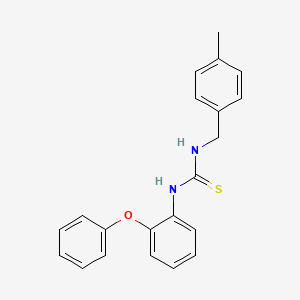
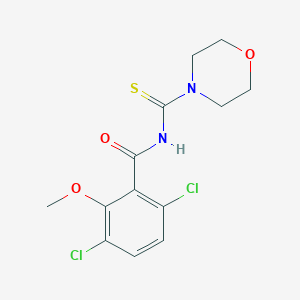
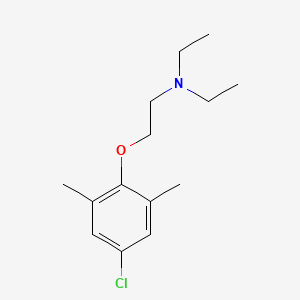
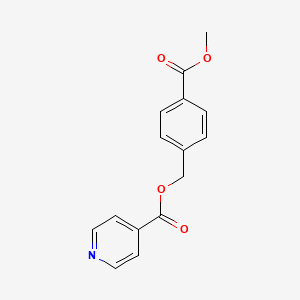
![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)